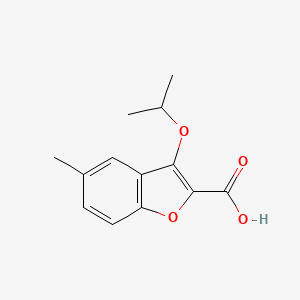
(5R,6S)-5,6-Dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6S)-5,6-Dimethylmorpholin-3-one is a chiral compound with a morpholine backbone, characterized by the presence of two methyl groups at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5,6-Dimethylmorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-butanedione and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Stereoselective Introduction of Methyl Groups: The introduction of the methyl groups at the 5 and 6 positions is achieved through stereoselective alkylation reactions. This step requires the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(5R,6S)-5,6-Dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted morpholines.
科学的研究の応用
(5R,6S)-5,6-Dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5R,6S)-5,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(5R,6S)-6-Acetoxy-5-hexadecanolide: A compound with similar stereochemistry but different functional groups.
(5R,6S)-6-Acetoxyhexadecan-5-olide: Another compound with a similar backbone but different substituents.
Uniqueness
(5R,6S)-5,6-Dimethylmorpholin-3-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(5R,6S)-5,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1 |
InChIキー |
RNONBEOFYROAMW-UHNVWZDZSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OCC(=O)N1)C |
正規SMILES |
CC1C(OCC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


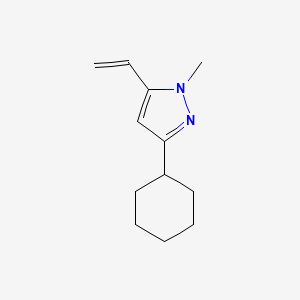
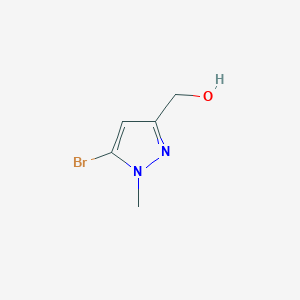
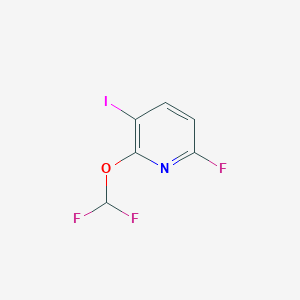
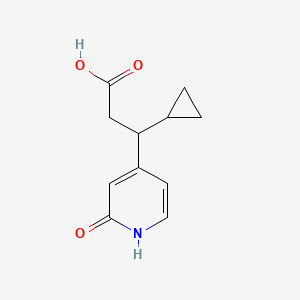

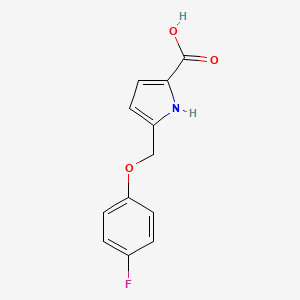
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
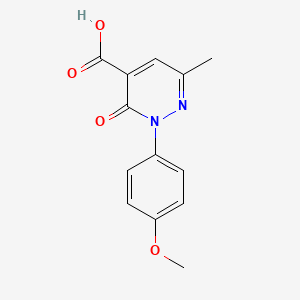
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
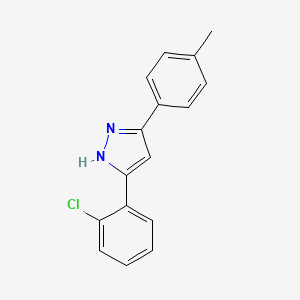
![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
